molecular formula C19H18F2N4O3S B2979946 2-((difluoromethyl)sulfonyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034476-59-8

2-((difluoromethyl)sulfonyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2979946
CAS No.: 2034476-59-8
M. Wt: 420.43
InChI Key: YQDMUDMBSAAFPZ-UHFFFAOYSA-N
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Description

2-((difluoromethyl)sulfonyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a difluoromethylsulfonyl group, a pyrazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-keto ester or diketone under acidic or basic conditions.

    Introduction of the Pyridine Moiety: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is reacted with a halogenated pyrazole intermediate.

    Attachment of the Difluoromethylsulfonyl Group: This can be introduced via a sulfonylation reaction using a difluoromethylsulfonyl chloride reagent.

    Final Coupling to Form the Benzamide: The final step involves the coupling of the difluoromethylsulfonyl-pyrazole-pyridine intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the difluoromethyl group.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-((difluoromethyl)sulfonyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoromethylsulfonyl group is known to enhance the compound’s ability to interact with biological targets due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridine moiety but differ in the presence of the pyrazole ring and benzamide structure.

    Sulfonyl Pyrazoles: Compounds with a sulfonyl group attached to a pyrazole ring, similar in structure but lacking the pyridine and benzamide components.

Uniqueness

2-((difluoromethyl)sulfonyl)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the difluoromethylsulfonyl group enhances its reactivity and potential interactions with biological targets, while the pyrazole and pyridine rings contribute to its stability and versatility in various applications.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O3S/c1-13-12-16(14-6-8-22-9-7-14)24-25(13)11-10-23-18(26)15-4-2-3-5-17(15)29(27,28)19(20)21/h2-9,12,19H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDMUDMBSAAFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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